(5-Fluoropyrimidin-2-yl)boronic acid
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Overview
Description
(5-Fluoropyrimidin-2-yl)boronic acid: is a boronic acid derivative that contains a fluorinated pyrimidine ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. The presence of both fluorine and boronic acid functional groups makes it a versatile reagent in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Borylation: One common method for preparing (5-Fluoropyrimidin-2-yl)boronic acid involves the direct borylation of 5-fluoropyrimidine.
Lithiation-Borylation: Another method involves the lithiation of 5-fluoropyrimidine followed by reaction with a boron electrophile.
Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: (5-Fluoropyrimidin-2-yl)boronic acid is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Strong Bases: Such as potassium carbonate or sodium hydroxide for deprotonation and activation.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation of the boronic acid group.
Substituted Pyrimidines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthetic Reagent: (5-Fluoropyrimidin-2-yl)boronic acid is used as a building block in the synthesis of complex organic molecules.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry:
Mechanism of Action
Mechanism: The primary mechanism by which (5-Fluoropyrimidin-2-yl)boronic acid exerts its effects is through its participation in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond .
Molecular Targets and Pathways:
Palladium Catalysts: The interaction with palladium catalysts is crucial for the activation and subsequent reaction of the boronic acid group.
Nucleophiles: The fluorine atom in the pyrimidine ring can be targeted by nucleophiles in substitution reactions.
Comparison with Similar Compounds
(5-Fluoropyridin-2-yl)boronic acid: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
(5-Fluoro-2-pyridyl)boronic acid: Another fluorinated boronic acid with a pyridine ring.
(2-Chloro-5-fluoropyrimidin-2-yl)boronic acid: Contains a chlorine atom in addition to the fluorine atom.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom in the pyrimidine ring enhances the compound’s reactivity and stability.
Versatility: The combination of a boronic acid group and a fluorinated pyrimidine ring makes it a versatile reagent in various chemical reactions.
Properties
Molecular Formula |
C4H4BFN2O2 |
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Molecular Weight |
141.90 g/mol |
IUPAC Name |
(5-fluoropyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C4H4BFN2O2/c6-3-1-7-4(5(9)10)8-2-3/h1-2,9-10H |
InChI Key |
UITCFPORAKTYJB-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)F)(O)O |
Origin of Product |
United States |
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